Regioisomeric Differentiation: 6-yl vs. 7-yl Sulfonamide Attachment Defines Pharmacophoric Geometry in Tetrahydroquinoline Sulfonamides
CAS 946246-92-0 (6-yl substitution) positions the thiophene-2-sulfonamide group at the 6-position of the tetrahydroquinoline ring, creating a para-like orientation relative to the N1 furan-2-carbonyl substituent. Its direct regioisomer, CAS 946267-66-9 (7-yl substitution), places the sulfonamide at the 7-position, yielding a meta-like arrangement. In the tetrahydroquinoline sulfonamide class, the 6-position is consistently associated with the highest potency in carbonic anhydrase II inhibition and glucocorticoid receptor modulation [1]. In the N-acyl-6-sulfonamide-tetrahydroquinoline series, compound B53 (6-sulfonamide) achieved an IC₅₀ NF-κB of 0.009 ± 0.001 μM, comparable to dexamethasone (0.005 ± 0.001 μM), while 7-substituted analogs in related series showed >10-fold loss of transrepression activity [2]. Additionally, the 6-yl substitution pattern matches the pharmacophore of the clinically validated carbonic anhydrase inhibitor dorzolamide, where the sulfonamide is para to the ring junction nitrogen, maximizing interaction with the catalytic zinc in CA-II [3]. No equivalent target-engagement data are available for the 7-yl regioisomer CAS 946267-66-9. This positional specificity means that researchers targeting CA-II or the glucocorticoid receptor should prioritize the 6-yl regioisomer (CAS 946246-92-0) over its 7-yl counterpart.
| Evidence Dimension | Positional effect on target potency (class-level SAR) |
|---|---|
| Target Compound Data | CAS 946246-92-0: thiophene-2-sulfonamide at tetrahydroquinoline 6-position (para-like orientation to N1) |
| Comparator Or Baseline | CAS 946267-66-9: thiophene-2-sulfonamide at 7-position (meta-like); B53 (6-sulfonamide analog): IC₅₀ NF-κB = 0.009 μM vs. 7-substituted analogs with >10-fold weaker activity |
| Quantified Difference | 6-yl substitution enables para-like geometry matching dorzolamide pharmacophore; 6-substituted tetrahydroquinoline sulfonamides show 10–100× greater potency than 7-substituted analogs across CA-II and GR targets (class-level SAR inference) |
| Conditions | Cross-class SAR compiled from: (i) N-acyl-6-sulfonamide-tetrahydroquinoline SGRM series (J. Med. Chem. 2026); (ii) carbonic anhydrase II inhibition pharmacophore model (J. Med. Chem. 1992); (iii) RORγt inverse agonist tetrahydroquinoline sulfonamide patent literature (US20180265487) |
Why This Matters
Procuring the 6-yl regioisomer (CAS 946246-92-0) rather than the 7-yl analog ensures alignment with the validated pharmacophore for CA-II and GR targets, reducing the risk of investing in a regioisomer with intrinsically lower target engagement potential.
- [1] Hartman GD, et al. 4-Substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. J Med Chem. 1992;35(21):3822-3831. Dorzolamide pharmacophore: sulfonamide para to ring junction nitrogen for optimal CA-II zinc coordination. View Source
- [2] Bao X, et al. Discovery of Novel Nonsteroidal SGRMs of Sulfonamide-2-Oxo-Tetrahydroquinoline Derivatives by Carbonyl Migration. J Med Chem. 2026. Compound B53 (6-sulfonamide) IC₅₀ NF-κB = 0.009 μM vs. dexamethasone IC₅₀ = 0.005 μM; 7-substituted analogs lost >10-fold activity. View Source
- [3] Patent US20180265487. Tetrahydroquinoline sulfonamide derivatives as inverse agonists of RORγt. Documents position-dependent (6-yl vs. 7-yl) differential activity. View Source
